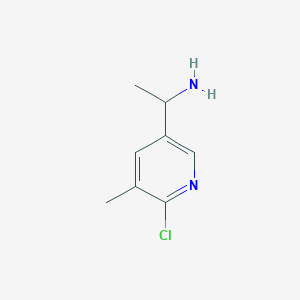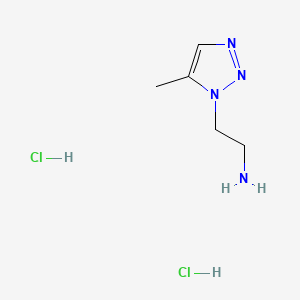
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable entity for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the click reaction and subsequent steps under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and other biological processes.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
- 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one oxime
Uniqueness
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which combines the triazole ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H12Cl2N4 |
|---|---|
Poids moléculaire |
199.08 g/mol |
Nom IUPAC |
2-(5-methyltriazol-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-5-4-7-8-9(5)3-2-6;;/h4H,2-3,6H2,1H3;2*1H |
Clé InChI |
VJGYWDBARLKPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=NN1CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



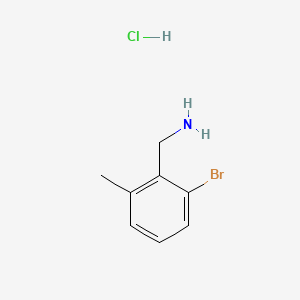
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
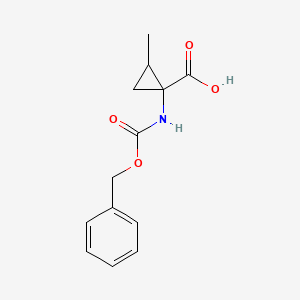
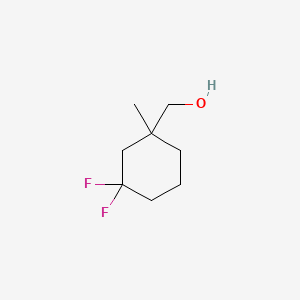
![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)

![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
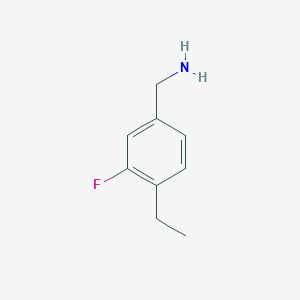
![Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13549895.png)
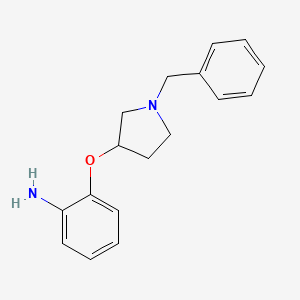
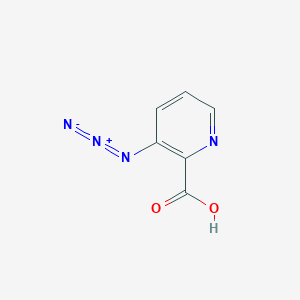
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
